molecular formula C20H21ClN2O3 B5212525 2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide

2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide

Cat. No. B5212525
M. Wt: 372.8 g/mol
InChI Key: JTVVJNOHJKKHBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide, also known as ABX-1431, is a small molecule drug that has been developed as a potential treatment for various neurological disorders.

Mechanism of Action

2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide acts as a selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, 2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide increases the levels of 2-AG, which can activate cannabinoid receptors and modulate various physiological processes. The drug has been shown to have a high selectivity for MAGL, with minimal effects on other enzymes or receptors.
Biochemical and Physiological Effects
2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. The drug has been shown to reduce inflammation and pain in preclinical models of neuropathic pain and multiple sclerosis. 2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease, suggesting that the drug may have potential as a disease-modifying therapy for neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide has several advantages for lab experiments, including its high selectivity for MAGL and its ability to modulate the endocannabinoid system. The drug has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good brain penetration. However, the drug has some limitations, including its relatively low potency and the need for further optimization to improve its efficacy and safety.

Future Directions

There are several future directions for the development of 2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide and related compounds. One potential direction is the development of more potent and selective MAGL inhibitors with improved pharmacokinetic properties. Another direction is the investigation of the therapeutic potential of 2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide in other neurological disorders, such as epilepsy and anxiety disorders. Finally, the development of imaging agents to visualize the endocannabinoid system in vivo may provide new insights into the role of this system in health and disease.

Synthesis Methods

The synthesis of 2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide involves a multi-step process that begins with the reaction of 4-chlorobenzyl chloride with 2-isopropoxyethylamine to form 2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)amine. This intermediate is then reacted with 2-hydroxybenzoic acid in the presence of a coupling agent to form the final product, 2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide. The synthesis method has been optimized to yield high purity and high-quality product suitable for scientific research.

Scientific Research Applications

2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide has been extensively studied for its potential therapeutic effects in various neurological disorders, including Parkinson's disease, multiple sclerosis, and neuropathic pain. The drug has been shown to modulate the activity of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain, inflammation, and immune function. 2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects in preclinical models of neurodegenerative diseases.

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-N-(2-propan-2-yloxyethyl)-1,3-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c1-13(2)25-10-9-22-20(24)15-5-8-18-17(12-15)23-19(26-18)11-14-3-6-16(21)7-4-14/h3-8,12-13H,9-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVVJNOHJKKHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCNC(=O)C1=CC2=C(C=C1)OC(=N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide

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